Pentafluorophenyl chlorothionoformate
Overview
Description
Pentafluorophenyl chlorothionoformate is a chemical compound with the molecular formula C₇ClF₅OS and a molecular weight of 262.58 g/mol . It is a fluorinated building block used in various chemical reactions and applications. The compound is known for its high reactivity and is often used as a derivatizing agent in organic synthesis .
Mechanism of Action
Target of Action
Pentafluorophenyl chlorothionoformate is a model system that can be used to study the interactions between functional groups and chemokine receptors . It has been shown to inhibit the activity of hydroxy group containing enzymes such as tyrosinase .
Mode of Action
The compound interacts with its targets, specifically hydroxy group containing enzymes, and inhibits their activity . This interaction and subsequent inhibition result in changes in the biochemical processes these enzymes are involved in.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the production of melanin, as it inhibits the activity of tyrosinase, an enzyme involved in melanin production . The downstream effects of this inhibition would be a decrease in melanin production.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tyrosinase activity, leading to a decrease in melanin production .
Biochemical Analysis
Biochemical Properties
Pentafluorophenyl Chlorothionoformate interacts with various enzymes and proteins. It has been shown to inhibit the activity of hydroxy group containing enzymes such as tyrosinase, which is involved in the production of melanin . This suggests that this compound can influence the biochemical reactions involving these enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, it has been used as a reagent during the conversion of ribonucleoside to arabinonucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl chlorothionoformate can be synthesized through the reaction of pentafluorophenol with thiophosgene in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product in high purity. The general reaction scheme is as follows:
C6F5OH+Cl2CS→C6F5OCSCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the safety and efficiency of the process. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl chlorothionoformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.
Deoxygenation Reactions: It is used as a derivatizing agent in radical-chain deoxygenations of primary alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Thiocarbamates: Formed from the reaction with amines
Thiocarbonates: Formed from the reaction with alcohols
Scientific Research Applications
Pentafluorophenyl chlorothionoformate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a reagent for the conversion of ribonucleosides to arabinonucleosides.
Bioconjugation: Employed in the derivatization of biomolecules for analytical purposes.
Material Science: Utilized in the synthesis of fluorinated polymers and materials.
Comparison with Similar Compounds
Similar Compounds
- Phenyl chlorothionoformate
- Neopentyl chloroformate
- Propargyl chloroformate
Uniqueness
Pentafluorophenyl chlorothionoformate is unique due to its high reactivity and the presence of the pentafluorophenyl group, which enhances its electron-withdrawing properties. This makes it a valuable reagent in various chemical transformations and applications .
Properties
IUPAC Name |
O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQHZNKNWNZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410518 | |
Record name | Pentafluorophenyl chlorothionoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135192-53-9 | |
Record name | Pentafluorophenyl chlorothionoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorophenyl Chlorothionoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.